2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate
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Overview
Description
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate is a complex organic compound that features a benzothiazole core, a piperazine ring, and a cyanobenzoate group
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been reported with a variety of biological activities . Therefore, the specific targets of this compound could be diverse and dependent on the specific biological activity it exhibits.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
It is known that benzothiazole derivatives have been reported with a variety of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that benzothiazole derivatives have been reported with a variety of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the cyanobenzoate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate
- 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-methylbenzoate
Uniqueness
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-24-9-11-25(12-10-24)21-23-18-8-7-17(13-19(18)28-21)27-20(26)16-5-3-15(14-22)4-6-16/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLNAWOAQXCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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